molecular formula C11H6ClFN4O2 B2563620 3-(4-Chloro-3-fluorophenyl)-3'-methyl-5,5'-bi-1,2,4-oxadiazole CAS No. 1775481-03-2

3-(4-Chloro-3-fluorophenyl)-3'-methyl-5,5'-bi-1,2,4-oxadiazole

Cat. No. B2563620
CAS RN: 1775481-03-2
M. Wt: 280.64
InChI Key: VUDICCTXHFPVKV-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, starting with the preparation of the 4-chloro-3-fluorophenyl group. This group could potentially be prepared from 4-chloro-3-fluorophenylboronic acid , which is commercially available. The synthesis of the 1,2,4-oxadiazole ring and the introduction of the methyl group would likely involve further steps, but specific details are not available .


Chemical Reactions Analysis

The reactivity of this compound would be expected to be influenced by the presence of the 4-chloro-3-fluorophenyl group and the 1,2,4-oxadiazole ring. The chloro and fluoro substituents on the phenyl ring could potentially undergo nucleophilic aromatic substitution reactions . The oxadiazole ring might also participate in reactions, depending on the specific conditions .

Mechanism of Action

Without specific information about the intended use or biological activity of this compound, it is difficult to speculate about its mechanism of action. It’s worth noting that many compounds containing 1,2,4-oxadiazole rings have been studied for their potential biological activities .

Safety and Hazards

As with any chemical compound, handling “3-(4-Chloro-3-fluorophenyl)-3’-methyl-5,5’-bi-1,2,4-oxadiazole” would require appropriate safety precautions. The safety data sheet for a related compound, 3-(4-Chloro-3-fluorophenyl)propionic acid, indicates that it may be harmful if swallowed, cause skin and eye irritation, and may cause respiratory irritation .

Future Directions

The future research directions for this compound would likely depend on its intended use or biological activity. For example, if it shows promising biological activity, further studies could be conducted to optimize its activity and selectivity. Alternatively, if it is a useful synthetic intermediate, research could focus on developing more efficient or environmentally friendly methods for its preparation .

properties

IUPAC Name

3-(4-chloro-3-fluorophenyl)-5-(3-methyl-1,2,4-oxadiazol-5-yl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6ClFN4O2/c1-5-14-10(18-16-5)11-15-9(17-19-11)6-2-3-7(12)8(13)4-6/h2-4H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUDICCTXHFPVKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)C2=NC(=NO2)C3=CC(=C(C=C3)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6ClFN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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